molecular formula C23H20N4O3S B15011153 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311790-22-4

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011153
CAS No.: 311790-22-4
M. Wt: 432.5 g/mol
InChI Key: FFYBOWNKHZBBFB-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with a nitrile group at position 3, a 4-nitrophenyl group at position 1, and a 4-(methylsulfanyl)phenyl group at position 2.

Properties

CAS No.

311790-22-4

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-amino-4-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20N4O3S/c1-31-17-11-5-14(6-12-17)21-18(13-24)23(25)26(19-3-2-4-20(28)22(19)21)15-7-9-16(10-8-15)27(29)30/h5-12,21H,2-4,25H2,1H3

InChI Key

FFYBOWNKHZBBFB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Hexahydroquinoline Derivatives

One-Pot Multicomponent Reactions

The predominant approach for synthesizing hexahydroquinoline derivatives involves one-pot multicomponent reactions (MCRs). These reactions typically combine an aromatic aldehyde, a 1,3-dicarbonyl compound, malononitrile, and an amine or ammonium acetate. This strategy offers several advantages including atom economy, reduced waste generation, and simplified purification procedures.

The general multicomponent approach for hexahydroquinoline synthesis follows the reaction pathway illustrated in Figure 1, where malononitrile first undergoes Knoevenagel condensation with the aldehyde, followed by Michael addition of the enolized 1,3-dicarbonyl compound, and finally cyclization and tautomerization to give the target hexahydroquinoline derivative.

Key Intermediates in the Synthesis

The preparation of the target compound involves several key intermediates. The initial formation of arylidene malononitrile through the Knoevenagel condensation between 4-(methylsulfanyl)benzaldehyde and malononitrile is a critical step. This intermediate subsequently undergoes Michael addition with the enolate of cyclohexane-1,3-dione, followed by intramolecular cyclization and tautomerization to form the hexahydroquinoline core structure.

Specific Preparation Methods

Ionic-Liquid Catalyzed Synthesis

One of the most efficient approaches for synthesizing the title compound involves the use of ionic liquid catalysts. The [H2-DABCO][HSO4]2 ionic liquid has demonstrated exceptional catalytic activity for the one-pot multicomponent synthesis of hexahydroquinolines under ambient reaction conditions.

Procedure for [H2-DABCO][HSO4]2 Catalyzed Synthesis

A mixture of 4-(methylsulfanyl)benzaldehyde (0.5 mmol), malononitrile (0.5 mmol), cyclohexane-1,3-dione (0.5 mmol), 4-nitroaniline (0.5 mmol), and [H2-DABCO][HSO4]2 (30 mg, 0.097 mmol) in ethanol (3-4 mL) is stirred at room temperature for 5-15 minutes. After completion of the reaction (monitored by TLC), the mixture is dried, and cold water is added for catalyst recovery. The product is isolated by filtration and purified by recrystallization from ethanol.

This method provides excellent yields (76-100%) of the target compound under mild conditions with short reaction times (5-15 min). The catalyst can be easily recovered and reused, making this approach environmentally friendly and economically viable.

Metal Nanoparticle Catalyzed Synthesis

Metal nanoparticle catalysts offer another effective approach for the synthesis of the target compound. Fe3-xTixO4-SO3H nanoparticles have been reported as efficient catalysts for the one-pot multicomponent synthesis of similar hexahydroquinoline derivatives.

Procedure for Fe3-xTixO4-SO3H Nanoparticle Catalyzed Synthesis

A mixture of 4-(methylsulfanyl)benzaldehyde (1 mmol), malononitrile (1 mmol), cyclohexane-1,3-dione (1 mmol), 4-nitroaniline (1 mmol), and Fe3-xTixO4-SO3H nanoparticles (0.03 g) is stirred at 70°C under solvent-free conditions. The progress of the reaction is monitored by TLC. After completion, hot ethanol (8 mL) is added to the mixture and stirred until complete dissolution of the formed precipitate. The catalyst is separated using an external magnet, and water is added to the filtrate to precipitate the product. The precipitate is collected by filtration, dried, and recrystallized from absolute ethanol.

This method offers several advantages including high catalyst recyclability, excellent yields, and solvent-free conditions, making it an environmentally benign approach.

Conventional Heating Method

The traditional approach for synthesizing the target compound involves refluxing the reactants in a suitable solvent such as ethanol for an extended period.

Procedure for Conventional Heating Method

A mixture of 0.01 mol of 2-(4-(methylsulfanyl)benzylidene)malononitrile (prepared by reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile), 1 mL (0.01 mol) of cyclohexanone, and 1 g (0.01 mol) of 4-nitroaniline in 100 mL ethanol is refluxed for 15 hours and left overnight at room temperature. The obtained precipitate is filtered off, washed with cold water, and recrystallized from ethanol.

While this method is straightforward, it requires longer reaction times compared to catalyst-assisted approaches.

Optimization of Reaction Conditions

Effect of Catalysts

Various catalysts have been investigated for the synthesis of hexahydroquinoline derivatives, with ionic liquids and metal nanoparticles showing the most promising results. Table 1 compares the efficiency of different catalysts in terms of reaction time and yield.

Table 1: Comparison of Different Catalysts for the Synthesis of Hexahydroquinoline Derivatives

Catalyst Reaction Conditions Reaction Time (min) Yield (%) Reference
[H2-DABCO][HSO4]2 Ethanol, RT 5-15 76-100
Fe3-xTixO4-SO3H NPs Solvent-free, 70°C 25-60 90
p-TSA DMF/CH3CN, reflux 120-240 85-91
SbCl3 Ethanol, reflux 120-180 85-92
ZrCl4 Ethanol, reflux 120-180 87-90
No catalyst Ethanol, reflux 900 21

The data demonstrates that [H2-DABCO][HSO4]2 and Fe3-xTixO4-SO3H nanoparticles provide the most efficient catalytic systems, offering high yields under mild conditions with significantly reduced reaction times.

Effect of Solvents

The choice of solvent has a significant impact on the reaction efficiency. Table 2 summarizes the effect of different solvents on the yield and reaction time for the synthesis of hexahydroquinoline derivatives.

Table 2: Effect of Solvents on the Synthesis of Hexahydroquinoline Derivatives

Solvent Temperature Catalyst Reaction Time (min) Yield (%) Reference
Ethanol RT [H2-DABCO][HSO4]2 5-15 76-100
Solvent-free 70°C Fe3-xTixO4-SO3H 25-60 90
Ethanol Reflux Fe3-xTixO4-SO3H 60-120 65
Water Reflux Fe3-xTixO4-SO3H 60-75 18
Ethanol/Water (1:1) Reflux Fe3-xTixO4-SO3H 75-135 58-61

Ethanol at room temperature with [H2-DABCO][HSO4]2 catalyst and solvent-free conditions at 70°C with Fe3-xTixO4-SO3H nanoparticles provide the optimal reaction conditions, offering high yields and shorter reaction times.

Effect of Temperature and Reaction Time

Temperature plays a crucial role in optimizing the reaction conditions. Higher temperatures generally lead to faster reactions but may affect the selectivity and yield. Table 3 presents the effect of temperature on the reaction efficiency.

Table 3: Effect of Temperature on the Synthesis of Hexahydroquinoline Derivatives

Temperature (°C) Catalyst Solvent Reaction Time (min) Yield (%) Reference
RT (25) [H2-DABCO][HSO4]2 Ethanol 5-15 76-100
60 Fe3-xTixO4-SO3H Solvent-free 35-45 78
70 Fe3-xTixO4-SO3H Solvent-free 25-60 90
80 Fe3-xTixO4-SO3H Solvent-free 20-30 65
Reflux Fe3-xTixO4-SO3H Solvent-free 20-45 63

The optimal temperature appears to be 70°C for solvent-free conditions and room temperature for ethanol-mediated reactions, offering a balance between reaction rate and yield.

Characterization and Confirmation of Structure

The structure of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be confirmed through various spectroscopic techniques. The characteristic spectral data for this compound are summarized below:

Spectroscopic Data

IR Spectrum:

  • 3200-3440 cm-1: -NH2 stretching vibrations
  • 2218-2224 cm-1: -C≡N stretching
  • 1670-1680 cm-1: C=O stretching

1H NMR Spectrum (DMSO-d6):

  • δ 7.0-7.5 ppm: Aromatic protons of 4-nitrophenyl and 4-(methylsulfanyl)phenyl groups
  • δ 4.0-6.0 ppm: -NH2 protons (appears as singlet)
  • δ 3.0-5.0 ppm: CH proton at C-4 (appears as singlet)
  • δ 2.3-2.5 ppm: -SCH3 protons
  • δ 1.6-2.1 ppm: Methylene protons of hexahydroquinoline ring

13C NMR Spectrum:

  • δ 195-200 ppm: C=O carbon
  • δ 150-160 ppm: C-2 carbon
  • δ 120-130 ppm: -C≡N carbon
  • δ 30-35 ppm: Methine carbon at C-4
  • δ 20-30 ppm: Methylene carbons of hexahydroquinoline ring
  • δ 14-16 ppm: -SCH3 carbon

Mass Spectrum:

  • m/z 432.50 (M+, molecular ion peak)

Purification Techniques

The purification of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through various techniques. Recrystallization from ethanol is the most commonly employed method. The procedure typically involves:

  • Dissolving the crude product in hot ethanol
  • Filtering the hot solution to remove insoluble impurities
  • Cooling the filtrate to room temperature or below to induce crystallization
  • Collecting the crystals by filtration
  • Washing with cold ethanol
  • Drying under vacuum or at moderate temperature (50-60°C)

For more challenging purifications, column chromatography using silica gel and appropriate eluent systems (e.g., hexane/ethyl acetate mixtures) can be employed. However, the recrystallization approach generally provides sufficient purity for most applications, eliminating the need for column chromatography in many cases.

Proposed Mechanism for the Formation of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

The formation of the target compound follows a sequential process involving several key steps. The proposed mechanism is as follows:

  • Knoevenagel Condensation : 4-(Methylsulfanyl)benzaldehyde reacts with malononitrile to form arylidene malononitrile.
  • Michael Addition : The enolate of cyclohexane-1,3-dione adds to the arylidene malononitrile.
  • Cyclization : 4-Nitroaniline attacks the nitrile group, followed by cyclization.
  • Tautomerization : The imine tautomerizes to the more stable enamine form.

This mechanism is consistent with the observed reactivity patterns of the reagents and the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. It has a molecular weight of 432.5 g/mol and the molecular formula C23H20N4O3S . Quinoline compounds are known for diverse biological activities and applications in medicinal chemistry. This specific compound features multiple functional groups, including an amino group, a nitro group, and a methylsulfanyl group, which contribute to its unique chemical properties and potential biological effects.

General Properties

  • Molecular Formula: C23H20N4O3S
  • Molecular Weight: 432.5 g/mol
  • IUPAC Name: 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • InChI: InChI=1S/C23H20N4O3S/c1-31-17-11-5-14(6-12-17)21-18(13-24)23(25)26(19-3-2-4-20(28)22(19)21)15-7-9-16(10-8-15)27(29)30/h5-12,21H,2-4,25H2,1H3

Applications

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is explored for various applications, specifically as an antimicrobial agent and for its anticancer properties. Its mechanism of action involves interactions with molecular targets, such as inhibiting bacterial enzymes or disrupting cellular signaling pathways. Molecular docking studies have been used to understand its potential interactions with enzymes and receptors involved in disease processes, which is crucial for elucidating its mechanism of action and guiding future therapeutic applications.

  • Antimicrobial Agent: The compound has demonstrated potential as an antimicrobial agent.
  • Anticancer Properties: It has been evaluated for anticancer properties.
  • Molecular Interaction Studies: Its binding affinity with various biological targets has been studied through molecular docking to understand potential interactions with enzymes and receptors involved in disease processes.

Related Compounds and Structural Features

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the hexahydroquinoline scaffold significantly alter physicochemical properties. Key analogs and their characteristics include:

Compound ID & Structure Substituents (Position 1, 4) Melting Point (°C) IR Key Peaks (cm⁻¹) Spectral Data Availability
Target Compound 4-nitrophenyl, 4-(methylsulfanyl)phenyl N/A N/A Limited (inference required)
2-Amino-4-(4-methylphenyl)-5-oxo-1-phenyl-... () Phenyl, 4-methylphenyl 235–237 2183 (C≡N), 1638 (C=O) IR, ^1H-NMR
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-... () 4-chlorophenyl, 3-nitrophenyl N/A N/A IUPAC nomenclature
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-... () 4-methylphenyl, thiophen-3-yl N/A N/A Synonyms, registry numbers
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(2-(trifluoromethyl)phenyl)-... () 2-(trifluoromethyl)phenyl, 4-methoxyphenyl N/A N/A Substituent diversity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with analogs featuring electron-donating groups like methoxy () or methyl ().
  • Sulfur-Containing Substituents: The methylsulfanyl group in the target compound may enhance lipophilicity compared to methyl () or thiophene (). Thiophene analogs () introduce aromatic sulfur but lack the sulfide’s alkyl chain .
  • Chlorine vs.

Structural and Crystallographic Insights

  • Hexahydroquinoline Core: X-ray data for 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () reveals bond angles (e.g., C1—C8—C9—C10: −64.06°) and torsion parameters, highlighting conformational flexibility in related scaffolds .
  • Crystallography Tools: Programs like SHELXL () and OLEX2 () are critical for resolving complex substituent effects on crystal packing and stability .

Biological Activity

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with the molecular formula C23H20N4O3S. It belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features several functional groups that contribute to its potential biological effects, including antimicrobial and anticancer properties.

The compound has a unique structure characterized by:

  • Amino Group : Contributes to its basicity and potential interactions with biological targets.
  • Nitro Group : Often associated with pharmacological activity.
  • Methylsulfanyl Group : May enhance lipophilicity and influence the compound's interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Research indicates that it may inhibit bacterial enzymes, disrupting cellular processes essential for bacterial survival. The specific mechanisms involve binding to active sites of enzymes critical for bacterial metabolism.
  • Anticancer Properties : The compound has shown potential in disrupting cellular signaling pathways involved in cancer progression. Studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling proteins.

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile:

Activity Findings Reference
AntimicrobialExhibits significant inhibition against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; affects signaling pathways related to cell proliferation.
Enzyme InhibitionInhibits specific enzymes linked to bacterial metabolism; potential as a novel antibacterial agent.
Molecular DockingBinding affinity studies indicate interactions with targets involved in cancer and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent.
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through caspase activation pathways. This suggests a mechanism similar to established anticancer drugs.
  • Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to key enzymes involved in metabolic pathways of both bacteria and cancer cells. This supports its role as a dual-action agent.

Q & A

Q. What are the recommended synthetic methodologies for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component reactions (MCRs) under reflux conditions. A three-component approach involving aromatic aldehydes, active methylene compounds, and cyclic enamines is widely used, as demonstrated in analogous tetrahydrochromene syntheses . Key steps include:

  • Solvent selection : Ethanol or acetic acid for optimal cyclization.
  • Catalysis : Piperidine or ammonium acetate to accelerate enamine formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Yield optimization requires precise stoichiometric ratios (1:1:1) and temperature control (70–80°C).

Q. How is the structural conformation of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Bond angles (e.g., C–C–Cl: ~119°) and torsional parameters (e.g., C41–C42–C37: 120.7°) derived from single-crystal studies .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and nitrile signals (δ ~110 ppm in ¹³C).
  • FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C=O (~1680 cm⁻¹) .
    Discrepancies in crystallographic data (e.g., dihedral angles) should be resolved using refinement software like SHELXL .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) are used to:

  • Predict HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing nitro groups lower LUMO levels).
  • Map electrostatic potential surfaces for nucleophilic/electrophilic site identification .
  • Validate experimental bond lengths and angles (e.g., C–N bond deviations <0.02 Å) . Software: Gaussian 09 or ORCA, with visualization via GaussView .

Q. What strategies optimize process control during large-scale synthesis?

Advanced engineering approaches include:

  • Membrane separation : Nanofiltration to isolate intermediates, reducing solvent waste .
  • Process simulation : COMSOL Multiphysics for heat/mass transfer modeling in reflux systems .
  • Automation : AI-driven adjustment of pH and temperature in real-time to prevent side reactions (e.g., nitro group reduction) . Key parameters: Reynolds number for mixing efficiency and Arrhenius constants for kinetic profiling .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., antimicrobial vs. inactive results) require:

  • Comparative assays : Standardized MIC protocols against E. coli and S. aureus with positive controls (e.g., ampicillin) .
  • Molecular docking : AutoDock Vina to assess binding affinity variations to target enzymes (e.g., dihydrofolate reductase) .
  • Meta-analysis : Cross-referencing with structurally similar compounds (e.g., tetrahydrochromenes) to identify substituent-dependent trends .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases .
  • Crystallization-induced asymmetric transformation : Seed crystals of desired enantiomer to shift equilibrium .
  • Countercurrent chromatography : Optimized solvent systems (e.g., heptane/ethyl acetate/methanol/water) for polar nitro derivatives .

Methodological Notes

  • Data Validation : Cross-check crystallographic data (CCDC deposition codes) with the Cambridge Structural Database .
  • Theoretical Frameworks : Link synthetic routes to Woodward-Hoffmann rules for pericyclic reaction mechanisms .
  • Contradiction Mitigation : Use QSAR models to rationalize bioactivity differences based on substituent electronegativity .

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